![molecular formula C18H25N3O4S B1669803 Dansyllysine CAS No. 1101-84-4](/img/structure/B1669803.png)
Dansyllysine
Overview
Description
These compounds contain a naphthalene moiety that carries a sulfonic acid group at the 1-position . Dansyllysine is a fluorescent derivative of the amino acid lysine, and it is commonly used in biochemical research for labeling and detecting proteins and peptides.
Mechanism of Action
Target of Action
Dansyllysine is a small molecule that primarily targets the Ig alpha-2 chain C region in humans . The Ig alpha-2 chain C region is a part of the immune system and plays a crucial role in the body’s defense mechanism.
Action Environment
This compound has been noted to have significantly higher solubility in synthetic phosphatidylcholine (PC) membranes . This suggests that the compound’s action, efficacy, and stability may be influenced by the lipid composition of the environment in which it is present.
Biochemical Analysis
Biochemical Properties
Dansyllysine interacts with various biomolecules in the body. For instance, it has been found to interact with the Ig alpha-2 chain C region in humans
Cellular Effects
It is known that this compound is a fluorescent compound that has significantly higher solubility in synthetic phosphatidylcholine (PC) membranes
Molecular Mechanism
It is known to interact with the Ig alpha-2 chain C region in humans
Preparation Methods
Dansyllysine is typically synthesized through the reaction of lysine with dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride). The reaction involves the nucleophilic attack of the amino group of lysine on the sulfonyl chloride group of dansyl chloride, resulting in the formation of this compound . The reaction is usually carried out in an organic solvent such as acetone, and the product is purified by chromatography.
Chemical Reactions Analysis
Dansyllysine undergoes various chemical reactions, including:
Substitution Reactions: The dansyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The naphthalene moiety can undergo oxidation and reduction reactions, altering the fluorescence properties of the compound.
Hydrolysis: The amide bond between the dansyl group and lysine can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include strong acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Fluorescent Staining of Membranes
Dansyllysine is known for its ability to stain biological membranes selectively. Research indicates that this compound exhibits significantly higher solubility in synthetic phosphatidylcholine membranes with low cholesterol content compared to water or membranes with high cholesterol levels. This property allows for the identification of cholesterol-free domains in membranes, providing insights into membrane structure and lipid-phase equilibria .
Key Findings:
- This compound enhances fluorescence intensity by at least 50-fold when incorporated into phosphatidylcholine membranes.
- It selectively stains membranes with mole fractions of cholesterol less than or equal to 0.3, indicating compositional heterogeneity within cellular membranes .
Assessment of Heat Damage and Thermotolerance
This compound has been employed to evaluate heat damage in biological tissues. A study by Sekiguchi et al. utilized this compound to assess thermotolerance in normal tissues subjected to heat stress. The compound's fluorescence properties allowed researchers to visualize and quantify cellular responses to thermal injury, contributing to a better understanding of tissue resilience under stress conditions .
Case Study:
- Title: The use of dansyl lysine to assess heat damage and thermotolerance of normal tissues.
- Findings: this compound effectively highlighted regions of thermal damage, enabling researchers to differentiate between healthy and damaged tissues based on fluorescence intensity.
Conformational Studies in Peptides
This compound is also used in conformational studies of peptides, particularly in evaluating the structure of hormones like adrenocorticotropic hormone (ACTH). A study demonstrated the application of Nε-dansyllysine in monitoring intramolecular resonance energy transfer in ACTH peptides, providing valuable data on peptide conformation and dynamics .
Research Insights:
- This compound serves as a fluorescent probe, allowing for real-time monitoring of conformational changes in peptides.
- This application aids in understanding hormone-receptor interactions and the mechanisms underlying peptide functionality .
Potential Applications in Drug Delivery Systems
The unique properties of this compound position it as a potential candidate for drug delivery systems. Its ability to interact with lipid membranes could facilitate the development of targeted delivery mechanisms for therapeutic agents, particularly those aimed at specific cellular compartments.
Future Directions:
- Investigating the incorporation of this compound into liposomal formulations for enhanced drug delivery efficiency.
- Exploring its role as a tracer for tracking drug distribution within biological systems.
Comparison with Similar Compounds
Dansyllysine is unique among fluorescent labeling compounds due to its specific structure and properties. Similar compounds include:
Dansylglycine: Another dansyl derivative used for labeling glycine residues.
Dansylphenylalanine: Used for labeling phenylalanine residues.
Fluorescein Isothiocyanate (FITC): A widely used fluorescent labeling compound with different spectral properties compared to dansyl derivatives.
This compound is preferred in certain applications due to its specific fluorescence characteristics and compatibility with various biochemical assays.
Biological Activity
Dansyllysine is a fluorescently labeled amino acid derivative of lysine, widely utilized in biological research for its ability to facilitate studies on protein interactions, cellular uptake, and intracellular distribution. This article delves into the biological activity of this compound, exploring its applications, mechanisms of action, and associated research findings.
This compound is characterized by the attachment of a dansyl group (a sulfonamide group that fluoresces) to the amino acid lysine. This modification enhances its solubility and fluorescence properties, making it suitable for various experimental applications. The structure can be represented as follows:
1. Cellular Uptake and Localization
This compound is particularly noted for its role in studying cellular uptake mechanisms. Research indicates that dansylated peptides can be internalized by cells through non-receptor-mediated endocytosis. For instance, studies involving CACO-2 cells (a model for intestinal absorption) demonstrated that dansylated analogues of opioid peptides were effectively internalized without relying on specific receptors, highlighting their utility in tracing cellular pathways .
2. Fluorescence Properties
The dansyl group imparts significant fluorescence characteristics to lysine, which can be exploited in microscopy and flow cytometry. The fluorescence emission maximum of this compound varies depending on its environment, allowing researchers to infer information about the local microenvironment within biological systems. For example, dansylated peptides exhibited shifts in fluorescence emission based on their conformational states and interactions with lipid membranes .
3. Interaction with Proteins
This compound has been used as a probe to study protein conformations and interactions. Its incorporation into peptides allows for the examination of binding affinities and the dynamics of protein-ligand interactions. For instance, dansylated analogues of opioid peptides have shown high binding affinity to μ-opioid receptors, demonstrating their potential as tools for pharmacological studies .
4. Antinociceptive Effects
Research has documented the antinociceptive properties of certain dansylated peptide analogues. Specifically, the analogue H-Dmt-D-Arg-Phe-Lys-NH-(CH2)2-NH-dns exhibited significant antinociceptive effects in animal models, indicating that modifications with dansyl groups can enhance the therapeutic potential of peptide-based drugs .
Case Study 1: Dansylated Opioid Peptides
A study examined the biological activity of three dansylated analogues of the opioid peptide [Dmt1]DALDA. These analogues displayed varying degrees of receptor selectivity and agonist potency in vitro. Notably, one analogue retained subnanomolar binding affinity while demonstrating enhanced antinociceptive activity in vivo .
Analogue | μ-Receptor Binding Affinity | Antinociceptive Activity |
---|---|---|
H-Dmt-D-Arg-Phe-Lys-NH-(CH2)2-NH-dns | Subnanomolar | High |
N-dansyl-L-α-diaminopropionic acid | Moderate | Moderate |
C-terminally dansylated analogue | High | Significant |
Case Study 2: Membrane Staining
In another investigation, this compound was evaluated as a fluorescent membrane stain to understand lipid-phase equilibria within cell membranes. The findings suggested that this compound could selectively target specific membrane domains, providing insights into membrane structure and dynamics .
Properties
IUPAC Name |
(2S)-2-amino-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-21(2)16-10-5-8-14-13(16)7-6-11-17(14)26(24,25)20-12-4-3-9-15(19)18(22)23/h5-8,10-11,15,20H,3-4,9,12,19H2,1-2H3,(H,22,23)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPRNSWQIAHPMS-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149142 | |
Record name | Dansyllysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20149142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1101-84-4 | |
Record name | N6-[[5-(Dimethylamino)-1-naphthalenyl]sulfonyl]-L-lysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1101-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dansyllysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001101844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dansyllysine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04676 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dansyllysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20149142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .EPSILON.-DANSYLLYSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EFF64524YR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.